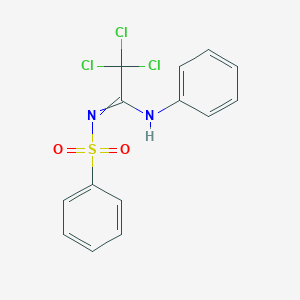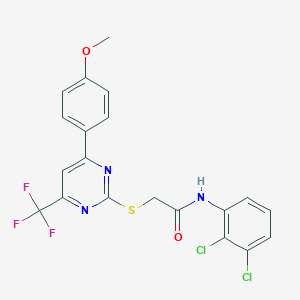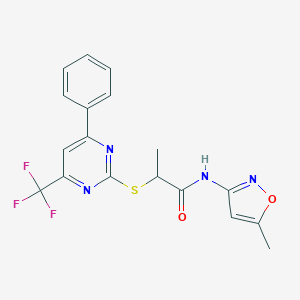
N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BTA-EG6 is a small molecule inhibitor that has been shown to inhibit the activity of certain enzymes and proteins, making it a valuable tool in various biological studies.
作用機序
N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide exerts its inhibitory effects by binding to the active site of enzymes and proteins, preventing them from carrying out their normal functions. The exact mechanism of action of N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide varies depending on the target protein or enzyme being studied.
Biochemical and Physiological Effects
N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide has been shown to have a variety of biochemical and physiological effects. Inhibition of HDACs by N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide has been shown to lead to increased acetylation of histones, resulting in alterations in gene expression. Inhibition of the proteasome by N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide has been shown to lead to accumulation of misfolded proteins, leading to cell death. The effects of N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide on MDM2 inhibition are still being studied.
実験室実験の利点と制限
One of the main advantages of using N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide in laboratory experiments is its specificity towards certain enzymes and proteins. This allows researchers to selectively study the effects of inhibiting these targets without affecting other cellular processes. However, N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide is not effective against all enzymes and proteins, and its effects may vary depending on the specific target being studied.
将来の方向性
There are several potential future directions for research involving N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide. One area of interest is the development of N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide derivatives with improved specificity and potency towards certain targets. Another potential direction is the use of N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide in combination with other drugs or therapies to enhance their effectiveness. Additionally, further research is needed to fully understand the effects of N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide on MDM2 inhibition and its potential applications in cancer therapy.
In conclusion, N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide is a valuable tool in scientific research due to its unique properties and potential applications. Its specificity towards certain enzymes and proteins allows researchers to selectively study the effects of inhibiting these targets, and its use in laboratory experiments has led to significant advances in our understanding of various biological processes. Further research is needed to fully understand the potential applications of N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide in various fields, including cancer therapy.
合成法
N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide can be synthesized using a multistep process involving the reaction of various reagents, including benzenesulfonyl chloride, triethylamine, and trichloroacetyl chloride. The synthesis of N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide has been described in detail in several scientific publications and can be performed in a laboratory setting.
科学的研究の応用
N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide has been extensively used in scientific research to study the activity of various enzymes and proteins. It has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and the proteasome. N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide has also been shown to inhibit the activity of the oncogenic protein MDM2, making it a potential candidate for cancer therapy.
特性
分子式 |
C14H11Cl3N2O2S |
|---|---|
分子量 |
377.7 g/mol |
IUPAC名 |
N//'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide |
InChI |
InChI=1S/C14H11Cl3N2O2S/c15-14(16,17)13(18-11-7-3-1-4-8-11)19-22(20,21)12-9-5-2-6-10-12/h1-10H,(H,18,19) |
InChIキー |
IKNGBFBUGGMHTC-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(Cl)(Cl)Cl |
SMILES |
C1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B284291.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B284293.png)
![2-[4-(4-Fluoro-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-thiophen-2-ylmethyl-acetamide](/img/structure/B284294.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B284296.png)
![N-benzyl-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-methylacetamide](/img/structure/B284297.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B284298.png)
![N-(2,6-dichlorophenyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284300.png)
![Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B284301.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B284305.png)

![N-(2-chloro-3-pyridinyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284307.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide](/img/structure/B284308.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-1-one](/img/structure/B284310.png)